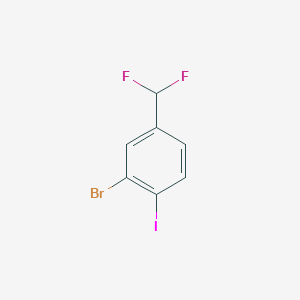

2-Bromo-4-(difluoromethyl)-1-iodobenzene

Beschreibung

BenchChem offers high-quality 2-Bromo-4-(difluoromethyl)-1-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(difluoromethyl)-1-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-(difluoromethyl)-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLBUFHDSYSDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to 2-Bromo-4-(difluoromethyl)-1-iodobenzene: A Versatile Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking Synthetic Potential with a Polysubstituted Aromatic Scaffold

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. 2-Bromo-4-(difluoromethyl)-1-iodobenzene emerges as a compound of significant interest, offering a unique combination of reactive sites and a functional group of increasing importance in medicinal chemistry. This technical guide provides an in-depth exploration of this versatile reagent, from its fundamental properties to its synthetic utility and potential applications, empowering researchers to leverage its full potential in their scientific endeavors.

The strategic placement of three distinct functional groups—a bromine atom, a difluoromethyl group, and an iodine atom—on a benzene ring provides a powerful platform for sequential and site-selective chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility, allowing for the stepwise introduction of diverse molecular fragments.[1] Furthermore, the difluoromethyl (CHF2) group has garnered considerable attention as a bioisostere of hydroxyl, thiol, and amide functionalities, capable of modulating the physicochemical properties of bioactive molecules to enhance their efficacy and pharmacokinetic profiles.[2]

This guide will delve into the core aspects of 2-Bromo-4-(difluoromethyl)-1-iodobenzene, offering a blend of theoretical understanding and practical insights to facilitate its effective application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The following table summarizes the key physicochemical data for 2-Bromo-4-(difluoromethyl)-1-iodobenzene.

| Property | Value | Source |

| CAS Number | 1261642-33-4 | |

| Molecular Formula | C7H4BrF2I | |

| Molecular Weight | 332.91 g/mol | |

| Physical Form | Solid-Low Melt | |

| Purity | ≥95% | |

| InChI Code | 1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H | |

| InChI Key | VLLBUFHDSYSDBQ-UHFFFAOYSA-N | |

| Storage Temperature | Ambient Temperature |

Note on Spectroscopic Data: While specific, publicly available spectra for 2-Bromo-4-(difluoromethyl)-1-iodobenzene are scarce, the expected NMR signals can be predicted based on the analysis of structurally similar compounds. For instance, the 1H NMR spectrum of the related compound 4-Bromo-2-fluoro-1-iodobenzene shows distinct aromatic proton signals.[3] For our target molecule, one would expect to see a characteristic triplet for the proton of the difluoromethyl group with coupling to the two fluorine atoms, and distinct signals for the aromatic protons, with coupling patterns influenced by the bromine, iodine, and difluoromethyl substituents. The 19F NMR would show a doublet corresponding to the CHF2 group.

Synthesis of 2-Bromo-4-(difluoromethyl)-1-iodobenzene: A Plausible Synthetic Approach

The proposed synthesis commences with a commercially available starting material, 2-bromo-4-iodobenzaldehyde, and proceeds through a key deoxofluorination step to introduce the difluoromethyl group.

Figure 1: Proposed synthetic workflow for 2-Bromo-4-(difluoromethyl)-1-iodobenzene.

Experimental Protocol: Proposed Synthesis

Step 1: Deoxofluorination of 2-Bromo-4-iodobenzaldehyde

This protocol is based on the well-established use of diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® for the conversion of aldehydes to difluoromethyl groups.

-

Materials:

-

2-Bromo-4-iodobenzaldehyde (1.0 eq)[4]

-

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-4-iodobenzaldehyde in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST or Deoxo-Fluor® to the stirred solution via the dropping funnel. Caution: DAST and its analogues are moisture-sensitive and can release HF upon contact with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO3 solution to neutralize any remaining acidic byproducts.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-4-(difluoromethyl)-1-iodobenzene.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-4-(difluoromethyl)-1-iodobenzene lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This chemoselectivity allows for the sequential functionalization of the aromatic ring, making it an invaluable tool for the construction of complex molecular architectures.

Figure 2: Logical workflow for the sequential functionalization of 2-Bromo-4-(difluoromethyl)-1-iodobenzene.

Exemplary Transformation: Sequential Suzuki-Miyaura Cross-Coupling

The following protocol illustrates how 2-Bromo-4-(difluoromethyl)-1-iodobenzene can be used in a sequential Suzuki-Miyaura cross-coupling reaction to synthesize an unsymmetrical biaryl compound.

-

Part A: Selective Coupling at the C-I Bond

-

Materials:

-

2-Bromo-4-(difluoromethyl)-1-iodobenzene (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh3)4 (0.03 eq)

-

2M aqueous sodium carbonate (Na2CO3) solution (2.0 eq)

-

Toluene and Ethanol (e.g., 3:1 mixture)

-

-

Procedure:

-

To a Schlenk flask, add 2-Bromo-4-(difluoromethyl)-1-iodobenzene, the arylboronic acid, and Pd(PPh3)4.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture and the Na2CO3 solution.

-

Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the mono-arylated intermediate.

-

-

-

Part B: Coupling at the C-Br Bond

-

Materials:

-

Mono-arylated intermediate from Part A (1.0 eq)

-

Second, different arylboronic acid (1.2 eq)

-

Pd(dppf)Cl2 (0.05 eq)

-

Potassium phosphate (K3PO4) (2.5 eq)

-

Dioxane and water (e.g., 4:1 mixture)

-

-

Procedure:

-

Follow the same setup procedure as in Part A, using the mono-arylated intermediate, the second arylboronic acid, Pd(dppf)Cl2, and K3PO4.

-

Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir until the reaction is complete.

-

Follow the same workup and purification procedure as in Part A to isolate the final unsymmetrical biaryl product.

-

-

Applications in Drug Discovery and Materials Science

The unique structural features of 2-Bromo-4-(difluoromethyl)-1-iodobenzene make it a highly attractive building block for the synthesis of novel compounds in drug discovery and materials science.

-

Medicinal Chemistry: The difluoromethyl group is a valuable pharmacophore that can act as a lipophilic hydrogen bond donor, mimicking the interactions of hydroxyl or thiol groups with biological targets.[5] Its incorporation can lead to improved metabolic stability and enhanced binding affinity. The bromo-iodo-benzene core allows for the construction of complex scaffolds that are often found in kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to perform sequential cross-coupling reactions enables the efficient generation of diverse compound libraries for high-throughput screening.

-

Materials Science: The rigid aromatic core and the potential for extensive functionalization make 2-Bromo-4-(difluoromethyl)-1-iodobenzene a promising precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of various aryl and heteroaryl substituents via cross-coupling can be used to tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-4-(difluoromethyl)-1-iodobenzene is not widely available, the safety precautions can be inferred from data on structurally similar compounds such as 1-bromo-4-iodobenzene and other halogenated aromatics.[6]

-

Hazard Statements (Inferred):

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion: A Strategic Asset for Chemical Innovation

2-Bromo-4-(difluoromethyl)-1-iodobenzene stands as a testament to the power of rational molecular design in modern chemical synthesis. Its trifunctional nature, characterized by the orthogonal reactivity of its halogen atoms and the presence of the medicinally relevant difluoromethyl group, provides a versatile platform for the construction of complex and high-value molecules. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its strategic utility in sequential reactions, and its potential applications. By understanding and applying the principles outlined herein, researchers, scientists, and drug development professionals can effectively harness the synthetic potential of this unique building block to drive innovation in their respective fields.

References

- Hu, J., & Zhang, C. (2013). Selective O-difluoromethylation of 1,3-diones by bromodifluoromethylating reagents. Tetrahedron Letters, 54(13), 1675-1678.

- Selmi Higashi, E. (2023). Innovative Developments in the field of Difluoromethylation Chemistry. Queen Mary University of London.

- Ji, Y., Pleixats, R., Gimbert-Suriñach, C., & Adelina, C. (2026).

- Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7134-7185.

- Mague, J. T., & Pascal, R. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5678.

- Google Patents. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

European Patent Office. EP 3207009 B1 - PROCESS FOR THE PREPARATION OF HALO-SUBSTITUTED BENZENES. [Link]

-

ResearchGate. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. [Link]

-

NextSDS. 2-Bromo-1,3-difluoro-4-iodobenzene — Chemical Substance Information. [Link]

- Hartwig, J. F., & Shaughnessy, K. H. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(4), 1836-1839.

- Yokoyama, Y., & Mochida, T. (1997). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. Heterocycles, 46, 223-226.

-

The Royal Society of Chemistry. Synthesis of Dibenzothiophene-based Host Materials with Dimesitylborane Substituent and Their Green PHOLED Performances. [Link]

- Pérez-Lorenzo, M., & Corma, A. (2020). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv.

- Google Patents. EP 3845540 A1 - INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS.

Sources

- 1. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Bromo-4-iodobenzaldehyde | C7H4BrIO | CID 44828499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. evitachem.com [evitachem.com]

The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (-CF2H) group has emerged as a functionality of significant interest. This technical guide provides an in-depth exploration of difluoromethylated aromatic compounds, intended for researchers, scientists, and drug development professionals. We will delve into the unique properties conferred by the -CF2H group, including its role as a lipophilic hydrogen bond donor and its impact on metabolic stability. Furthermore, this guide will present a series of detailed, field-proven synthetic protocols for the introduction of the difluoromethyl group onto aromatic scaffolds. Finally, we will examine the application of this chemistry in drug discovery, highlighting its role in the development of targeted therapies.

The Strategic Value of the Difluoromethyl Group in Drug Design

The difluoromethyl group occupies a unique space in the medicinal chemist's toolkit. It is often considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1] This is attributed to its capacity to act as a hydrogen bond donor through its polarized C-H bond, a feature not present in the more commonly used trifluoromethyl (-CF3) group.[2] This hydrogen bonding capability can lead to enhanced binding affinity and selectivity for the target protein.[3]

Beyond its role as a bioisostere, the -CF2H group imparts a distinct combination of lipophilicity and metabolic stability. The introduction of fluorine generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[4] However, the effect of the -CF2H group on lipophilicity can be nuanced, with the overall impact depending on the electronic nature of the parent molecule.[5]

Perhaps one of the most significant advantages of incorporating a difluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This can lead to a longer in vivo half-life and an improved pharmacokinetic profile.[7][8]

Physicochemical Properties: A Comparative Analysis

To illustrate the impact of the difluoromethyl group on key physicochemical properties, the following table presents a comparison of the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) for a series of para-substituted phenols and anilines versus their difluoromethylated counterparts.

| Parent Compound | Substituent | pKa | logP | Difluoromethylated Analog | Substituent | pKa (predicted) | logP (predicted/experimental) |

| 4-Nitrophenol | -NO2 | 7.15[9] | 1.91[1] | 1-(Difluoromethyl)-4-nitrobenzene | -NO2 | N/A | 2.3 (calculated) |

| 4-Aminophenol | -NH2 | 10.30 (phenol)[10] | 0.04[10] | 4-(Difluoromethyl)aniline | -NH2 | 3.5 (predicted) | 1.6[11] |

| 4-Methoxyphenol | -OCH3 | 10.21[8] | 1.40[8] | 1-(Difluoromethyl)-4-methoxybenzene | -OCH3 | N/A | 2.1 (calculated) |

| 4-Cyanophenol | -CN | 7.97[12][13][14] | 1.60[15] | 4-(Difluoromethyl)benzonitrile | -CN | N/A | 2.0 (calculated) |

| 4-Chlorophenol | -Cl | 9.41[5] | 2.39[16] | 1-Chloro-4-(difluoromethyl)benzene | -Cl | N/A | 3.28[17] |

Note: Experimental pKa and logP values for difluoromethylated analogs are not widely available in a consolidated format. Predicted values are based on computational models and should be considered as estimates.

Enhancing Metabolic Stability: In Vitro Data

The following table provides a comparative overview of the in vitro metabolic stability of parent drug molecules and their difluoromethylated analogs, highlighting the significant increase in metabolic half-life upon introduction of the -CF2H group.

| Drug/Analog | Key Structural Feature | System | Metabolic Half-life (t½) | Reference |

| Celecoxib | Methyl group | Human Liver Microsomes | ~11 hours[3][6][18][19] | [3][6][18][19] |

| Difluoromethyl-Celecoxib Analog | Difluoromethyl group | (Not specified) | Significantly increased stability noted | [20] |

| Gefitinib | Methoxy group | Human Liver Microsomes | Substantial metabolism observed[7][21][22][23][24] | [7][21][22][23][24] |

| Lapatinib | (No direct -OH to -CF2H) | Human Liver Microsomes | Metabolized by CYP3A4/5[25][26][27][28] | [25][26][27][28] |

Synthetic Methodologies for Aromatic Difluoromethylation

The introduction of the difluoromethyl group onto an aromatic ring can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the substrate scope, functional group tolerance, and the desired regioselectivity. Here, we present detailed protocols for three of the most robust and widely used methods.

Palladium-Catalyzed Difluoromethylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. This protocol details the difluoromethylation of aryl chlorides and bromides using (difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethyl source.

Experimental Protocol: General Procedure for Palladium-Catalyzed Difluoromethylation

-

Reaction Setup: In a nitrogen-filled glovebox, combine the aryl halide (0.5 mmol, 1.0 equiv), Pd(dba)2 (8.6 mg, 0.015 mmol, 3 mol%), BrettPhos (12 mg, 0.0225 mmol, 4.5 mol%), and CsF (152 mg, 1.0 mmol, 2.0 equiv) in a 4 mL vial.

-

Reagent Addition: Add dioxane (1.5 mL) followed by TMSCF2H (136 μL, 1.0 mmol, 2.0 equiv).

-

Reaction Conditions: Seal the vial with a Teflon-lined screw cap, remove from the glovebox, and stir vigorously at 100 °C for 16 hours (for aryl chlorides) or 48 hours (for aryl bromides).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired difluoromethylated aromatic compound.

Palladium-catalyzed difluoromethylation cycle.

Copper-Mediated Difluoromethylation of Arylboronic Acids

Copper-mediated cross-coupling offers a complementary approach to palladium catalysis, particularly for the functionalization of arylboronic acids. This protocol utilizes a copper catalyst and a difluoromethyl radical precursor.

Experimental Protocol: Copper-Mediated Difluoromethylation of Arylboronic Acids

-

Reaction Setup: To a solution of the arylboronic acid (0.5 mmol, 1.0 equiv) in a mixture of DCM/MeOH/H2O (5:5:4 ratio, 3.5 mL) are added CuCl (0.5 mmol, 1.0 equiv) and NaSO2CF3 (1.5 mmol, 3.0 equiv).

-

Initiation: tert-Butyl hydroperoxide (TBHP, 70% in water, 2.5 mmol, 5.0 equiv) is added dropwise to the stirred mixture at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at 23 °C for 12 hours.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of Na2S2O3. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Radical C-H Difluoromethylation of Heteroarenes

Direct C-H functionalization represents a highly atom-economical approach to the synthesis of functionalized aromatic compounds. This protocol describes a photocatalytic method for the C-H difluoromethylation of electron-rich heteroarenes.

Experimental Protocol: Photocatalytic C-H Difluoromethylation of Heteroarenes

-

Reaction Setup: In a reaction tube, dissolve the heteroarene (0.2 mmol, 1.0 equiv), a suitable difluoromethylating reagent (e.g., a hypervalent iodine reagent, 1.5 equiv), and a photoredox catalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%) in an appropriate solvent (e.g., acetonitrile or DMF, 2 mL).

-

Degassing: The reaction mixture is degassed by bubbling with argon for 15 minutes.

-

Irradiation: The reaction tube is placed in front of a blue LED lamp (λ = 450 nm) and stirred at room temperature for 12-24 hours.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the difluoromethylated heteroarene.

General workflow for aromatic difluoromethylation.

Applications in Drug Discovery: Targeting Signaling Pathways

The unique properties of the difluoromethyl group have been leveraged in the design of numerous drug candidates across various therapeutic areas. A prominent example is in the development of kinase inhibitors for oncology.

Case Study: Gefitinib and the EGFR Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[6] The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[6] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6] While gefitinib itself does not contain a difluoromethyl group, its mechanism of action provides a clear example of how small molecule inhibitors can modulate key signaling pathways implicated in disease. The principles of enhancing binding affinity and metabolic stability through the introduction of a -CF2H group are directly applicable to the design of next-generation kinase inhibitors.

The -CF2H group as a bioisostere for the -OH group.

Conclusion

Difluoromethylated aromatic compounds represent a valuable class of molecules in modern drug discovery. The -CF2H group's ability to serve as a lipophilic hydrogen bond donor, enhance metabolic stability, and fine-tune physicochemical properties provides medicinal chemists with a powerful strategy to optimize lead compounds. The synthetic methodologies outlined in this guide offer practical and robust approaches for the incorporation of this important functional group. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the rational design and synthesis of difluoromethylated compounds will undoubtedly play an increasingly important role in the development of new and effective therapeutics.

References

-

What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Pre-clinical in vitro metabolism profiles for gefitinib and erlotinib.... - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Chlorophenol - Wikipedia. (n.d.). Retrieved from [Link]

-

In vitro metabolism of gefitinib in human liver microsomes - PubMed. (2004, November 15). Retrieved from [Link]

-

Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications. (2009, February 18). Retrieved from [Link]

-

Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. (2024, May 28). Retrieved from [Link]

-

In vivo and in vitro metabolic effects of gefitinib and vandetanib in human head and neck cancer models - AACR Journals. (2008, May 1). Retrieved from [Link]

-

A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A. (n.d.). Retrieved from [Link]

-

Celecoxib - CCC Pharmacology - LITFL. (2024, July 14). Retrieved from [Link]

-

Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. (2009, March 26). Retrieved from [Link]

-

4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem. (n.d.). Retrieved from [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. (2019, December 6). Retrieved from [Link]

-

NDA 22-059 - accessdata.fda.gov - Food and Drug Administration. (2007, March 12). Retrieved from [Link]

-

4-Aminophenol - Wikipedia. (n.d.). Retrieved from [Link]

-

HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications. (2020, December 14). Retrieved from [Link]

-

The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - MDPI. (1989, November 6). Retrieved from [Link]

-

4-(Trifluoromethyl)aniline - Wikipedia. (n.d.). Retrieved from [Link]

-

In vitro metabolism of gefitinib in human liver microsomes - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Cyanophenol | C7H5NO | CID 13019 - PubChem. (n.d.). Retrieved from [Link]

-

TYVERB - lapatinib - EMA. (2006, October 4). Retrieved from [Link]

-

Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. (2009, March 26). Retrieved from [Link]

-

Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC. (n.d.). Retrieved from [Link]

-

a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Showing Compound 4-Nitrophenol (FDB022503) - FooDB. (2011, September 21). Retrieved from [Link]

-

4-METHOXYPHENOL - Ataman Kimya. (n.d.). Retrieved from [Link]

-

4-nitrophenol. (n.d.). Retrieved from [Link]

-

4-Cyanophenol CAS 767-00-0 - BOSS CHEMICAL. (n.d.). Retrieved from [Link]

-

China 4-Cyanophenol CAS 767-00-0 factory and manufacturers | Unilong. (n.d.). Retrieved from [Link]

-

The pK a values for aminophenols isomers | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

4 Aminophenol (Para Amino Phenol) | CAS 123-30-8 - Kajay Remedies. (n.d.). Retrieved from [Link]

-

4-Chlorophenol Properties - EPA. (2025, October 15). Retrieved from [Link]

-

4-(Difluoromethyl)aniline | C7H7F2N | CID 53435198 - PubChem. (n.d.). Retrieved from [Link]

-

1-Chloro-4-(difluoromethyl)benzene | 43141-66-8. (n.d.). Retrieved from [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. chembk.com [chembk.com]

- 5. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 7. researchgate.net [researchgate.net]

- 8. Factory Supply industrial standard 4-Methoxyphenol (MEHQ) 150-76-5 In Stock [finerchem.com]

- 9. 4-nitrophenol [chemister.ru]

- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 11. 4-(Difluoromethyl)aniline | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Cyanophenol CAS 767-00-0 - Buy 4-Cyanophenol, CAS 767-00-0, C7H5NO Product on BOSS CHEMICAL [bosschemical.com]

- 13. China 4-Cyanophenol CAS 767-00-0 factory and manufacturers | Unilong [unilongmaterial.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemscene.com [chemscene.com]

- 18. litfl.com [litfl.com]

- 19. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 20. researchgate.net [researchgate.net]

- 21. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ema.europa.eu [ema.europa.eu]

- 28. Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethyl Group (-CF₂H) in Modern Medicinal Chemistry: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of late-stage lead optimization, I frequently encounter the limitations of traditional functional groups. Hydroxyls (-OH) and amines (-NH₂) often suffer from rapid Phase I/II metabolic clearance, while purely lipophilic groups like methyls (-CH₃) or trifluoromethyls (-CF₃) lack the specific directional interactions required for high-affinity target binding.

Enter the difluoromethyl group (-CF₂H) . Over the past decade, this moiety has transitioned from a niche fluorinated motif to a cornerstone of rational drug design. This whitepaper provides an in-depth technical analysis of the -CF₂H group, exploring its unique physicochemical properties, its role as a bioisostere, and the self-validating synthetic protocols required for its installation.

Physicochemical Profiling: The "Lipophilic Hydrogen Bond Donor"

The defining characteristic of the -CF₂H group is its ability to act as a lipophilic hydrogen bond donor [1]. Unlike the -CF₃ group, which is highly lipophilic and devoid of hydrogen-bond donating capability, the -CF₂H group retains a highly polarized, acidic proton[2]. The strong electron-withdrawing nature of the two geminal fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor on a scale similar to thiophenols, anilines, and amines[3].

Interestingly, the impact of the -CF₂H group on a molecule's overall lipophilicity (LogP) is highly context-dependent. While fluorination is generally assumed to increase lipophilicity, experimental ΔlogP values ( logPXCF2H−logPXCH3 ) span from -0.1 to +0.4[1]. When attached to electron-withdrawing aromatic systems, replacing a methyl group with a difluoromethyl group can actually decrease lipophilicity[4]. This nuanced behavior allows medicinal chemists to fine-tune pharmacokinetic profiles without drastically altering the steric bulk of the lead compound.

Quantitative Data: Functional Group Comparison

To facilitate rational design, the following table summarizes the physicochemical parameters of the -CF₂H group relative to traditional moieties:

| Parameter | Methyl (-CH₃) | Hydroxyl (-OH) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) |

| H-Bond Donor Ability | None | Strong | None | Weak to Moderate |

| H-Bond Acceptor Ability | None | Strong | Weak | Weak |

| Metabolic Liability | High (Oxidation) | High (Phase II) | Very Low | Low |

| Relative Lipophilicity ( ΔlogP ) | Baseline (0) | Negative (Hydrophilic) | Highly Positive (+0.88) | Variable (-0.1 to +0.4) |

| Steric Volume ( A˚3 ) | 16.8 | 12.4 | 42.6 | 24.5 |

Bioisosterism & Pharmacological Impact

The -CF₂H group is a premier bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities[5]. This replacement strategy directly addresses two major pharmacological hurdles:

-

Metabolic Stability : Hydroxyl and amine groups are prime targets for Phase II metabolism (e.g., glucuronidation) and Phase I oxidation. Substituting these with a -CF₂H group inherently blocks these metabolic liabilities, significantly extending the drug's half-life[6].

-

Target Affinity : The retained hydrogen-bonding ability allows the molecule to maintain critical interactions within the target protein's binding pocket. For example, in the PI3K α inhibitor Inavolisib, the difluoromethyl group forms a crucial, highly selective hydrogen bond with the Ser774 residue, driving its high isoform selectivity[5].

Logical workflow of bioisosteric replacement comparing -CF3 and -CF2H groups in drug optimization.

Synthetic Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that installing the -CF₂H group requires precise control over reaction conditions. Late-stage functionalization is preferred to preserve complex molecular architectures. Below are two field-proven, self-validating protocols for difluoromethylation.

Protocol A: Visible-Light Photoredox Radical Difluoromethylation

This protocol utilizes commercially available difluorobromoacetic acid or sulfonium salts to generate ⋅CF2H radicals under mild, transition-metal-free (or low-loading) conditions[7][8].

Causality & Mechanism : The Ir(III) photocatalyst is excited by visible light to a long-lived triplet state. It undergoes single-electron transfer (SET) with the CF₂H precursor, triggering fragmentation to release the highly reactive ⋅CF2H radical, which then adds to the target arene[9].

Step-by-Step Methodology :

-

Preparation : In a flame-dried Schlenk tube, combine the arene substrate (1.0 equiv), fac -Ir(ppy)₃ (2 mol%), and 7 (1.5 equiv)[7].

-

Solvent & Base : Add anhydrous DMF (0.1 M) and Cs₂CO₃ (2.0 equiv).

-

Degassing (Critical Step) : Perform three consecutive freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a triplet ground-state molecule that rapidly quenches the excited ∗IrIII state via energy transfer. Failure to degas completely shuts down the SET pathway.

-

-

Irradiation : Stir the mixture at 25 °C under irradiation with 450 nm blue LEDs for 16 hours.

-

Causality: Visible light selectively excites the photocatalyst without inducing non-specific UV degradation of the organic substrate.

-

-

Quenching & Workup : Quench with deionized water, and extract with ethyl acetate (3x).

-

System Validation : Analyze the crude mixture via LC-MS. The presence of the [M+H]⁺ peak corresponding to the difluoromethylated product, coupled with the absence of oxidized side-products, confirms successful degassing and radical conversion.

Photoredox catalytic cycle for the generation and addition of the difluoromethyl radical.

Protocol B: Nucleophilic Deoxyfluorination of Aldehydes

A classical, highly reliable approach for converting formyl groups (-CHO) into -CF₂H using DAST (Diethylaminosulfur trifluoride).

Step-by-Step Methodology :

-

Setup : Dissolve the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Reagent Addition (Critical Step) : Cool the reaction vessel to 0 °C using an ice bath. Add DAST (1.5 equiv) dropwise over 10 minutes.

-

Causality: The fluorination reaction is highly exothermic. Strict temperature control prevents the formation of unwanted enol-ether elimination products and safely manages the in situ generation of hydrofluoric acid (HF).

-

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC.

-

Quenching : Cool the mixture back to 0 °C and carefully add saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

-

Causality: The basic aqueous quench neutralizes the highly corrosive HF and unreacted DAST safely, preventing glass etching and operator hazard.

-

-

System Validation : Perform ¹⁹F NMR on the crude extract. A characteristic doublet (around -110 to -120 ppm) with a large geminal coupling constant ( 2JHF≈55 Hz) definitively confirms the presence of the -CF₂H group.

Conclusion

The difluoromethyl group represents a triumph of rational drug design, offering a precise tool to balance lipophilicity, metabolic stability, and target affinity. By leveraging its unique properties as a lipophilic hydrogen bond donor and employing robust, self-validating synthetic methodologies like photoredox catalysis, medicinal chemists can successfully rescue metabolically labile lead compounds and drive the next generation of targeted therapeutics.

References

- Journal of Medicinal Chemistry (2017)

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Alfa Chemistry URL

- The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry Benchchem URL

- Organic Letters (2017)

- PMC (2024)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct C(sp3)–H difluoromethylation via radical–radical cross-coupling by visible-light photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of 2-Bromo-4-(difluoromethyl)-1-iodobenzene in Modern Drug Discovery: A Bioisosteric and Synthetic Guide

Introduction: The Fluorine Advantage and the Rise of a Privileged Scaffold

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity, often leading to enhanced therapeutic profiles.[1][2] Among the diverse array of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly valuable bioisostere.[1][3] It can effectively mimic the functions of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups while offering distinct advantages.[1][3] This guide provides an in-depth technical overview of 2-bromo-4-(difluoromethyl)-1-iodobenzene, a versatile building block that leverages the power of the difluoromethyl group and offers orthogonal reactivity for the synthesis of complex, next-generation pharmaceuticals.

Physicochemical Properties: A Quantitative Overview

The judicious application of any building block in drug design necessitates a thorough understanding of its intrinsic properties. While specific experimental data for 2-bromo-4-(difluoromethyl)-1-iodobenzene is not extensively published, we can extrapolate its key physicochemical parameters based on its structure and data from analogous compounds.

| Property | Estimated Value | Rationale and Key Considerations |

| Molecular Formula | C7H4BrF2I | - |

| Molecular Weight | 364.91 g/mol | - |

| Appearance | Likely a pale yellow to colorless liquid or low-melting solid | Based on similar halogenated aromatic compounds.[4] |

| Calculated logP | 3.5 - 4.5 | The presence of two halogens (Br, I) and a difluoromethyl group significantly increases lipophilicity. The CF2H group itself can have a variable effect on lipophilicity, with experimental ΔlogP values (logP(XCF2H) - logP(XCH3)) ranging from -0.1 to +0.4.[5][6] |

| Hydrogen Bond Donor Capacity | Weak | The acidic proton of the CF2H group can act as a hydrogen bond donor, a property not present in the trifluoromethyl group.[7] Its hydrogen bond acidity is comparable to that of thiophenols and anilines.[5][6][8] |

| Reactivity | C-I bond is significantly more reactive than the C-Br bond in transition metal-catalyzed cross-coupling reactions. | This differential reactivity is the cornerstone of its utility as a synthetic building block.[9][10] |

Proposed Synthesis and Functionalization: A Stepwise Approach

The synthesis of 2-bromo-4-(difluoromethyl)-1-iodobenzene can be envisioned through a multi-step sequence, leveraging established methodologies for the introduction of the key functional groups.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Difluoromethylation of a Suitable Precursor

A plausible starting material would be 4-bromo-2-iodoaniline. The synthesis would commence with the introduction of the difluoromethyl group. A copper-mediated difluoromethylation of the corresponding aryl iodide is a viable approach.[11]

-

To a solution of 4-bromo-2-iodoaniline (1.0 equiv) in a suitable solvent such as NMP, add CuI (1.0 equiv), CsF (3.0 equiv), and TMSCF2H (5.0 equiv).[11]

-

Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 4-bromo-1-(difluoromethyl)-2-iodobenzene.

Step 2: Orthogonal Functionalization via Cross-Coupling Reactions

The key to the utility of 2-bromo-4-(difluoromethyl)-1-iodobenzene lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[9][10]

The Bioisosteric Rationale: Unlocking New Pharmacological Space

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug optimization.[3] The difluoromethyl group is a fascinating and highly effective bioisostere for several key functionalities.[1]

Mimicking Nature's Functionalities with Enhanced Properties

-

Hydroxyl and Thiol Bioisostere: The CF2H group can act as a hydrogen bond donor, mimicking the interaction of -OH and -SH groups with protein targets.[7] However, unlike these groups, the CF2H moiety is not susceptible to metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.[1][12]

-

Amine Bioisostere: The difluoromethyl group can also serve as a bioisostere for an amine group, particularly in contexts where hydrogen bonding is a key interaction.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of neighboring acidic or basic groups, which can be crucial for optimizing a drug's absorption and distribution profile.

-

Lipophilicity and Membrane Permeability: The CF2H group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] This effect is tunable and less pronounced than that of the more lipophilic trifluoromethyl group.[5][6]

Hypothetical Case Study: Kinase Inhibitor Optimization

To illustrate the practical application of 2-bromo-4-(difluoromethyl)-1-iodobenzene, consider the optimization of a hypothetical kinase inhibitor.

Initial Lead Compound: A promising but metabolically labile kinase inhibitor contains a phenol moiety crucial for binding to the enzyme's active site via a hydrogen bond. The primary metabolic liability is the rapid glucuronidation of the phenol.

Optimization Strategy:

-

Bioisosteric Replacement: Replace the phenolic hydroxyl group with a difluoromethyl group. This is intended to maintain the critical hydrogen bond interaction with the kinase while eliminating the site of metabolic glucuronidation.[12]

-

Synthetic Approach: Utilize 2-bromo-4-(difluoromethyl)-1-iodobenzene as a key building block.

-

Perform a Suzuki-Miyaura coupling at the more reactive C-I position with a suitable boronic acid or ester representing the core of the kinase inhibitor.[13]

-

In a subsequent step, a second cross-coupling reaction (e.g., Sonogashira or another Suzuki) can be performed at the C-Br position to introduce further diversity or to complete the synthesis of the target molecule.

-

Expected Outcome: The resulting analog is expected to exhibit improved metabolic stability and a longer half-life, potentially leading to enhanced in vivo efficacy. The difluoromethyl group's impact on lipophilicity may also improve cell permeability and oral bioavailability.

Experimental Protocols for Biological Evaluation

Once synthesized, novel compounds must be rigorously tested to determine their biological activity. Below are generalized protocols for common assays used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of the kinase and its specific substrate in assay buffer.

-

Prepare a solution of ATP in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.[14]

-

Add the kinase and substrate solution to all wells and incubate briefly.

-

Initiate the kinase reaction by adding the ATP solution.[15]

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).[15]

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based Potency Assay

This assay measures the ability of a compound to inhibit a specific cellular process mediated by the target kinase.

-

Cell Culture:

-

Culture a cell line that is dependent on the activity of the target kinase for proliferation or survival.[16]

-

-

Assay Procedure:

-

Data Analysis:

-

The signal from the viability assay is directly proportional to the number of living cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

2-Bromo-4-(difluoromethyl)-1-iodobenzene represents a powerful and versatile building block for contemporary drug discovery. Its unique combination of a bioisosteric difluoromethyl group and orthogonally reactive halogen atoms provides medicinal chemists with a strategic tool to address common challenges in lead optimization, including metabolic instability, poor permeability, and off-target effects. By leveraging the principles of bioisosterism and the selectivity of modern cross-coupling chemistry, researchers can efficiently synthesize novel and complex molecules with enhanced therapeutic potential. The continued exploration and application of such strategically functionalized building blocks will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2). Retrieved from [Link]

-

Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC. (n.d.). Retrieved from [Link]

-

Difluoromethyl bioisostere: examining the "lipophilic hydrogen bond donor" concept. (2017, January 26). Retrieved from [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. (2017, January 4). ACS Publications. Retrieved from [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. (2017, January 26). PubMed. Retrieved from [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. (2017, January 17). Semantic Scholar. Retrieved from [Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). ResearchGate. Retrieved from [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. (n.d.). Retrieved from [Link]

-

Quantifying the ability of the CF 2 H group as a hydrogen bond donor. (2025, January 20). Beilstein Journals. Retrieved from [Link]

-

Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC. (2024, September 14). Retrieved from [Link]

-

The Difluoromethyl Group as a Hydrogen Bond Donor水素結合ドナーとしてのジフルオロメチル基. (n.d.). ResearchGate. Retrieved from [Link]

-

Stability studies of β-Amino- and β-Hydroxy difluoromethyl ketones in rat serum and rat liver microsomes. (2024, November 15). PubMed. Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved from [Link]

-

The Direct C–H Difluoromethylation of Heteroarenes Based on the Photolysis of Hypervalent Iodine(III) Reagents That Contain Difluoroacetoxy Ligands | Organic Letters. (2017, September 12). ACS Publications. Retrieved from [Link]

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC. (n.d.). Retrieved from [Link]

-

Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024, September 21). ACS Publications. Retrieved from [Link]

-

Best Practices for Implementing Kinase Assays in Research. (n.d.). VKEY-BIO. Retrieved from [Link]

-

PROTEIN KINASE C ASSAY KITS PROTOCOL*. (n.d.). Retrieved from [Link]

-

Difluoromethylarylation of Alkynes from [Bis(difluoroacetoxy)iodo]benzene: Access to CF2H-Containing Dibenzazepines | The Journal of Organic Chemistry. (2022, May 12). ACS Publications. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved from [Link]

-

A guide for potency assay development of cell-based product candidates. (2013, October 7). Drug Discovery News. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021, June 14). ACS Publications. Retrieved from [Link]

-

Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. (n.d.). Retrieved from [Link]

-

Analytical method validation for cell-based potency assays. (2024, August 15). Sterling Pharma Solutions. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

Potency Assays for Cell and Gene Therapy: A Complete Guide. (2025, October 27). Forge Biologics Resources. Retrieved from [Link]

-

The Direct C–H Difluoromethylation of Heteroarenes Based on the Photolysis of Hypervalent Iodine(III) Reagents That Contain Difluoroacetoxy Ligands | Organic Letters. (2017, September 12). ACS Publications. Retrieved from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). Retrieved from [Link]

-

The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. Retrieved from [Link]

-

Pd-Catalyzed Decarboxylative Sonogashira Reaction via Decarboxylative Bromination | Organic Letters. (2018, April 6). ACS Publications. Retrieved from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

-

ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (n.d.). ResearchGate. Retrieved from [Link]

-

The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development - PMC. (2021, August 31). Retrieved from [Link]

-

Visible-Light-Promoted Iododifluoromethylation of Alkenes via (Phosphonio)difluoromethyl Radical Cation | Organic Letters. (2020, March 2). ACS Publications. Retrieved from [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journals. Retrieved from [Link]

-

Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-1-fluoro-4-iodobenzene | C6H3BrFI | CID 2756980. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Difluoromethyl bioisostere: examin ... | Article | H1 Connect [archive.connect.h1.co]

- 4. L20144.06 [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Best Practices for Implementing Kinase Assays in Research - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The CF₂H Group: A Paradigm Shift in Bioisosterism and Drug Design through Lipophilic Hydrogen Bonding

An In-depth Technical Guide:

This guide provides a comprehensive analysis of the difluoromethyl (CF₂H) group, a unique functional moiety that is reshaping strategies in medicinal chemistry. We will explore the physicochemical underpinnings of its dual character as both a hydrogen bond donor and a lipophilic modulator, offering a powerful tool for drug development professionals.

Introduction: The Emerging Role of the "Lipophilic Hydrogen Bond Donor"

For decades, medicinal chemists have leveraged fluorination to enhance pharmacological profiles, influencing everything from metabolic stability to binding affinity.[1] Within the vast arsenal of fluorine-containing moieties, the difluoromethyl (CF₂H) group has garnered significant attention for its paradoxical and highly valuable properties.[1] It can function as a hydrogen bond (H-bond) donor, a role traditionally reserved for protic groups like hydroxyls (-OH) and thiols (-SH), while simultaneously increasing lipophilicity.[2][3][4] This unique combination has led to the term "lipophilic hydrogen bond donor," positioning the CF₂H group as a fascinating bioisostere for hydroxyl, thiol, and even amine functionalities.[1][3][5]

The strategic replacement of these traditional groups with CF₂H can maintain or introduce crucial H-bond interactions at a drug's target site while improving properties like membrane permeability and metabolic stability.[1][2][5] This guide will delve into the fundamental principles governing the CF₂H group's H-bond capacity, the experimental techniques used for its quantification, its context-dependent effects on lipophilicity, and its practical application in drug design.

The Physicochemical Basis of CF₂H as a Hydrogen Bond Donor

Unlike a typical alkyl C-H bond, the C-H bond in a CF₂H group is significantly polarized. The two highly electronegative fluorine atoms inductively withdraw electron density, creating a partial positive charge on the hydrogen atom and rendering it acidic enough to participate in hydrogen bonding.[6][7]

This H-bond donating capability has been confirmed through extensive crystallographic, spectroscopic, and computational studies.[7][8][9][10] Quantum mechanical calculations estimate the binding energy of a CF₂H···O interaction to be in the range of 1.0 to 5.5 kcal/mol, which is significant in the context of drug-receptor binding affinities.[6][11]

Caption: Polarization of the CF₂H group enabling hydrogen bonding.

Quantifying Hydrogen Bond Donor Strength: Experimental Approaches

The ability of the CF₂H group to act as an H-bond donor is not merely theoretical; it can be precisely quantified. The choice of experimental methodology is critical for understanding how a specific CF₂H-containing molecule will behave in a biological system.

¹H NMR-Based Hydrogen Bond Acidity (A) Determination

A widely accepted and convenient method for assessing H-bond donor strength is by measuring the hydrogen bond acidity parameter, A.[11] This technique relies on the change in the ¹H NMR chemical shift of the CF₂-H proton when the solvent is changed from a non-H-bond acceptor (like CDCl₃) to a strong H-bond acceptor (like DMSO-d₆).[6][11][12] The magnitude of this solvent-induced chemical shift difference (Δδ) correlates directly with the H-bond donation ability.[6][11][12]

Experimental Protocol: Determination of Hydrogen Bond Acidity (A)

-

Sample Preparation: Prepare two identical, dilute solutions (e.g., 5-10 mM) of the CF₂H-containing compound. Dissolve the first sample in deuterated chloroform (CDCl₃) and the second in deuterated dimethyl sulfoxide (DMSO-d₆).

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples at a constant temperature (e.g., 298 K).

-

Chemical Shift Measurement: Accurately determine the chemical shift (δ) of the CF₂-H proton signal in both spectra.

-

Calculate Δδ: Calculate the difference in chemical shifts: Δδ = δ(DMSO-d₆) − δ(CDCl₃).[6][12]

-

Calculate Acidity Parameter (A): Use the established equation to convert Δδ into the Abraham hydrogen bond acidity parameter, A: A = 0.0065 + 0.133(Δδ).[13]

Caption: Workflow for determining H-bond acidity (A) via ¹H NMR.

¹H NMR Titration for Binding Affinity (K_d)

While the A value provides a useful scale, ¹H NMR titration experiments can directly quantify the thermodynamics of the H-bond interaction by determining the dissociation constant (K_d) with a reference H-bond acceptor, such as tri-n-butylphosphine oxide (n-Bu₃PO).[6][11]

Experimental Protocol: ¹H NMR Titration

-

Stock Solutions: Prepare a stock solution of the CF₂H-containing compound and a separate, more concentrated stock solution of n-Bu₃PO in an anhydrous deuterated solvent (e.g., CD₃CN).

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the CF₂H compound alone.

-

Titration: Add incremental aliquots of the n-Bu₃PO stock solution to the NMR tube containing the CF₂H compound.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition, carefully monitoring the chemical shift of the CF₂-H proton.[6]

-

Data Analysis: Plot the change in the CF₂-H chemical shift against the concentration of n-Bu₃PO. Fit this data to a suitable binding model (e.g., a single-site binding model) to calculate the dissociation constant (K_d).[6] A smaller K_d value indicates a stronger H-bond interaction.

Context is Critical: Interpreting the Data

Experimental results show that the CF₂H group is generally a weaker H-bond donor than a hydroxyl group but can be comparable to thiophenols and anilines.[11][14][15] Crucially, its strength is highly dependent on the electronic nature of the attached functional group (FG).[1][16][17]

-

Electron-Withdrawing Groups: Attaching the CF₂H group to strong electron-withdrawing functions, like sulfones, significantly enhances its H-bond acidity.[1]

-

Aromatic Systems: Direct attachment to aromatic rings results in moderate H-bond acidity, which can be further tuned by substituents on the ring.[1] Attaching the CF₂H group to cationic aromatic systems dramatically enhances its H-bond donation ability.[6][12][18]

-

Alkyl Chains: When attached to a simple alkyl group, the CF₂H moiety exhibits very low H-bond acidity.[1]

| Compound Type | H-Bond Acidity (A) | Comparison to Traditional Donors |

| Ar-OH (Phenol) | ~0.6 | Strong Donor |

| Ar-SO₂-CF₂H | ~0.165 | Strong CF₂H Donor [1][17] |

| Ar-S-CF₂H | ~0.12 | Similar to Thiophenol [13] |

| Ar-SH (Thiophenol) | ~0.12 | Moderate Donor[13] |

| Ar-O-CF₂H | ~0.10 | Similar to Aniline [13] |

| Ar-NH₂ (Aniline) | ~0.07 | Moderate Donor[13] |

| Alkyl-CF₂H | ~0.035 | Weak Donor [1][17] |

| Ar-CH₃ (Toluene) | <0.01 | Very Weak/No Donor[13] |

Table 1: Comparison of Hydrogen Bond Acidity (A) values for various functional groups. Values are approximate and serve for relative comparison.

Modulating Lipophilicity: More Than a Simple Replacement

A key advantage of the CF₂H group is its ability to modulate lipophilicity (log P or log D), a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The effect, however, is not straightforward. While often considered a lipophilicity-enhancing group, the actual impact of a CH₃/CF₂H or OH/CF₂H exchange depends heavily on the molecular context.[1][15]

-

Bioisostere of -OH: Replacing a hydroxyl group with CF₂H generally increases lipophilicity, which can be beneficial for improving membrane permeability.[2][16][17]

-

Bioisostere of -SH and -CH₃: When replacing a thiol or methyl group, the CF₂H moiety can result in similar or even reduced lipophilicity.[2][16][17]

-

Dramatic Increases: In certain contexts, such as when placed alpha to ethers, sulfoxides, or sulfones, the CH₃/CF₂H exchange can lead to a dramatic increase in lipophilicity (up to 1 log P unit).[1][17] This is because the exchange affects not only polarity and volume but also the H-bond accepting ability of the adjacent heteroatom.[1][17]

Applications in Drug Design: A Bioisosteric Strategy

The dual properties of the CF₂H group make it a powerful tool for lead optimization.

Caption: Conceptual workflow for CF₂H bioisosteric replacement.

Key strategic advantages include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂H group resistant to oxidative metabolism that often targets hydroxyl or thiol groups.[1][3] This can significantly increase a drug's half-life.

-

Improved Permeability: By replacing a polar -OH group with a more lipophilic CF₂H group while retaining the key H-bond interaction, chemists can improve a compound's ability to cross cellular membranes.[1][5]

-

Fine-Tuning Binding Affinity: The introduction of a new, albeit weaker, H-bond by replacing a methyl (CH₃) or trifluoromethyl (CF₃) group can lead to improved binding affinity and selectivity.[1][2]

-

Modulating Acidity/Basicity: The strong electron-withdrawing nature of the CF₂H group can lower the pKa of nearby basic functional groups, which can be used to optimize the ionization state of a drug at physiological pH.[1]

Conclusion and Future Outlook

The difluoromethyl group is far more than a simple fluorinated analogue. It is a sophisticated chemical tool that embodies the principle of "lipophilic hydrogen bonding." Its ability to serve as a metabolically stable bioisostere for hydroxyl and thiol groups, while offering nuanced control over lipophilicity and H-bond interactions, provides a clear advantage in modern drug discovery.[1][2][5][16]

As synthetic methods for the precise installation of the CF₂H group continue to advance, its application is expected to grow, enabling the design of next-generation therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles.[13] A thorough understanding of the context-dependent nature of its physicochemical properties, as detailed in this guide, is essential for its rational and successful implementation in drug design programs.

References

- Shalev, H., Zafrani, Y., & Saphier, S. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.

- Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. R Discovery.

- Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.

- Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. PubMed.

- Zafrani, Y., & Saphier, S. (2020). Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery. Future Medicinal Chemistry.

- Alfa Chemistry. (n.d.).

- Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals.

- Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.

- Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor.

- Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.

- Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC.

- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

- University of Cincinnati. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods.

- Zafrani, Y., et al. (2019). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar.

- Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor.

- Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?

- Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? PubMed.

- Paolella, M. E., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor.

- Zafrani, Y., et al. (2019). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Chemoval.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 7. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of 2-Bromo-4-(difluoromethyl)-1-iodobenzene

Introduction

2-Bromo-4-(difluoromethyl)-1-iodobenzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a difluoromethyl group, provides three distinct points for subsequent chemical modification. The differential reactivity of the C-I and C-Br bonds, particularly in metal-catalyzed cross-coupling reactions, makes this molecule a versatile building block for the synthesis of complex molecular architectures. The presence of the difluoromethyl (CF2H) group, a bioisostere of hydroxyl or thiol groups, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth review of the most logical and field-proven synthetic strategies for the preparation of this key intermediate, with a focus on reaction mechanisms, regioselectivity, and practical experimental considerations.

Part 1: Retrosynthetic Analysis and Strategic Planning

A successful synthesis of a polysubstituted benzene ring hinges on a strategic introduction of substituents, leveraging their inherent directing effects. A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections.

Caption: Retrosynthetic analysis of 2-Bromo-4-(difluoromethyl)-1-iodobenzene.

-

Strategy A (Primary Route): This approach involves the late-stage introduction of the iodine atom via a Sandmeyer-type reaction on a pre-functionalized aniline. This is often the most reliable method for achieving specific substitution patterns that are difficult to access through direct electrophilic substitution.[2][3] The key challenge is the synthesis of the requisite precursor, 2-Bromo-4-(difluoromethyl)aniline.

-

Strategy B (Alternative Route): This strategy relies on the direct electrophilic iodination of a less substituted precursor, such as 1-Bromo-3-(difluoromethyl)benzene. The success of this route is entirely dependent on controlling the regioselectivity of the halogenation step, which can be challenging due to competing directing effects.

Part 2: The Diazotization Route: A Robust and Regioselective Approach

This strategy is widely regarded as the most effective method for the synthesis of the target compound due to its high regiochemical control. The synthesis is logically divided into two main stages: preparation of the key aniline intermediate and its subsequent conversion to the final product.

Synthesis of the Key Intermediate: 2-Bromo-4-(difluoromethyl)aniline

The most direct pathway to this intermediate is the electrophilic bromination of 4-(difluoromethyl)aniline. The regiochemical outcome of this reaction is governed by the powerful activating and ortho-, para- directing effect of the amine (-NH2) group, which overwhelmingly overrides the deactivating and meta- directing effect of the difluoromethyl (-CF2H) group.

Caption: Workflow for the conversion of the aniline precursor to the final product.

Part 3: The Direct Halogenation Route: A Study in Regioselectivity